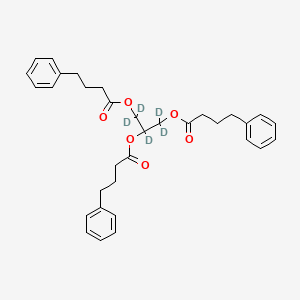Glycerol phenylbutyrate-D5
CAS No.:
Cat. No.: VC16656790
Molecular Formula: C33H38O6
Molecular Weight: 535.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C33H38O6 |
|---|---|
| Molecular Weight | 535.7 g/mol |
| IUPAC Name | [1,1,2,3,3-pentadeuterio-2,3-bis(4-phenylbutanoyloxy)propyl] 4-phenylbutanoate |
| Standard InChI | InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2/i25D2,26D2,30D |
| Standard InChI Key | ZSDBFLMJVAGKOU-FJKCYMHHSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCC1=CC=CC=C1)OC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis of Glycerol Phenylbutyrate
Molecular Characterization
Glycerol phenylbutyrate (CAS 611168-24-2) is a triglyceride derivative where each hydroxyl group of glycerol is esterified with 4-phenylbutyric acid . Its molecular formula is , with a molecular weight of 530.651 g/mol . The compound’s structure enables slow hydrolysis in vivo, releasing phenylbutyrate, which undergoes β-oxidation to phenylacetate .
Table 1: Physicochemical Properties of Glycerol Phenylbutyrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 530.651 g/mol | |
| LogP | 6.05 | |
| Storage Conditions | 2–8°C | |
| Target | σ2 Receptor (pKi = 8.02) |
Deuterated Analogs: Theoretical Considerations
Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope, to alter a compound’s metabolic stability and pharmacokinetics. For glycerol phenylbutyrate-D5, substitution likely occurs at five hydrogen positions on the phenylbutyrate moieties. Such modifications could reduce hepatic first-pass metabolism, prolonging systemic exposure—a hypothesis supported by deuterated drug studies in other therapeutic areas .
Clinical Applications of Glycerol Phenylbutyrate
Urea Cycle Disorders (UCDs)
Glycerol phenylbutyrate (brand name Ravicti®) is FDA-approved for chronic management of UCDs in patients aged ≥2 months . It acts as a nitrogen scavenger, conjugating glutamine to form phenylacetylglutamine (PAGN), which is excreted renally . A 2020 open-label study demonstrated its safety in neonates (0–2 months), with stable plasma phenylacetate:phenylacetylglutamine ratios (<2.5) and no evidence of metabolite accumulation .
Table 2: Key Clinical Trial Outcomes for GPB in UCDs
Neurological Disorders: STXBP1 Encephalopathy
A 2024 pilot trial at Weill Cornell is evaluating GPB’s efficacy in STXBP1 encephalopathy, a rare genetic disorder causing severe seizures . Preclinical data suggest GPB restores synaptic protein function, potentially mitigating seizure frequency . Enrollment prioritizes pediatric patients (2 months–17 years) with ≥1 seizure/month .
Pharmacokinetic and Toxicological Profile
Metabolism and Excretion
GPB is hydrolyzed by pancreatic lipases to phenylbutyrate, which is metabolized to phenylacetate and conjugated with glutamine . Deuterated analogs like GPB-D5 may exhibit delayed hydrolysis due to the kinetic isotope effect, though this remains theoretical without empirical data .
Research Gaps and Future Directions
Analytical Challenges in Deuterated Compound Studies
-
Synthetic Routes: Deuterated GPB requires selective deuteration at metabolically active sites.
-
Detection Methods: Mass spectrometry must differentiate deuterated metabolites from endogenous compounds.
-
Regulatory Considerations: FDA guidelines for deuterated drugs (e.g., deutetrabenazine precedent) emphasize comparative bioavailability studies .
Proposed Studies for GPB-D5
-
Phase I Pharmacokinetics: Compare AUC and half-life of GPB-D5 vs. GPB.
-
Metabolite Profiling: Quantify deuterated phenylacetate and PAGN using LC-MS.
-
Toxicology: Assess tumorigenic potential in long-term rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume